13-cis Acitretin O-beta-D-Glucuronide 13-cis Acitretin O-beta-D-Glucuronide A major metabolite of the synthetic retinoid 13-cis Acritretin
Brand Name: Vulcanchem
CAS No.: 146090-81-5
VCID: VC0194677
InChI: InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1
SMILES: CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC
Molecular Formula: C27H34O9
Molecular Weight: 502.55

13-cis Acitretin O-beta-D-Glucuronide

CAS No.: 146090-81-5

Cat. No.: VC0194677

Molecular Formula: C27H34O9

Molecular Weight: 502.55

Purity: > 95%

* For research use only. Not for human or veterinary use.

13-cis Acitretin O-beta-D-Glucuronide - 146090-81-5

Specification

CAS No. 146090-81-5
Molecular Formula C27H34O9
Molecular Weight 502.55
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1
SMILES CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC
Appearance Yellow Solid

Introduction

Chemical Properties and Structure

13-cis Acitretin O-beta-D-Glucuronide (CAS No.: 146090-81-5) is a glucuronide derivative of 13-cis-acitretin, which itself is a second-generation retinoid derived from vitamin A (retinol). This compound represents an important metabolic pathway that significantly influences the bioavailability and therapeutic efficacy of the parent compound acitretin.

Molecular Characteristics

The molecular properties of 13-cis Acitretin O-beta-D-Glucuronide are summarized in the following table:

PropertyValue
Molecular FormulaC27H34O9
Molecular Weight502.55 g/mol
IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid
AppearanceYellow Solid
Parent Compound13-cis-Acitretin (C21H26O3, MW: 326.429)

Structural Features

The structure of 13-cis Acitretin O-beta-D-Glucuronide consists of the parent 13-cis-acitretin molecule conjugated with glucuronic acid at the carboxylic acid moiety. This conjugation significantly increases the compound's water solubility compared to the parent molecule, facilitating its excretion through bile and urine . The compound features a characteristic polyene chain with multiple double bonds in a specific geometric configuration, which is crucial for its biological activity.

Synthesis and Metabolism

Biosynthetic Pathway

13-cis Acitretin O-beta-D-Glucuronide is formed through a phase II metabolic pathway involving glucuronidation of 13-cis-acitretin. This process typically occurs in the liver, where UDP-glucuronosyltransferases catalyze the conjugation of glucuronic acid to the carboxylic acid group of acitretin. This enzymatic reaction represents a critical detoxification mechanism that enhances the water solubility of lipophilic compounds like acitretin, facilitating their elimination from the body .

Metabolic Transformations

The metabolism of acitretin involves several pathways, with glucuronidation being a significant route. The parent compound acitretin can undergo isomerization to form various isomers, including 13-cis-acitretin, which can then be conjugated with glucuronic acid . Cytochrome P450 enzymes have been implicated in the oxidative metabolism of retinoids, leading to the formation of various metabolites including 13-cis retinoic acid and 4-oxo trans retinoic acid .

Pharmacokinetics

Absorption and Distribution

While specific pharmacokinetic data for 13-cis Acitretin O-beta-D-Glucuronide itself is limited, studies on the parent compound acitretin and its 13-cis-metabolite provide valuable insights. Following oral administration of acitretin, the maximum plasma concentration occurs within 0.9 to 4.6 hours, with an apparent absorption half-life ranging from 0.2 to 1.7 hours . The distribution phase half-lives range from 1.2 to 3.5 hours .

Elimination and Half-life

The terminal elimination half-life of acitretin varies between 16.5 and 111.1 hours (mean: 47.1 ± 29.8 hours), whereas the 13-cis-metabolite demonstrates a longer half-life, ranging from 36.5 to 249.4 hours (mean: 119.4 ± 73.4 hours) . This extended half-life has significant implications for therapeutic protocols and contraceptive recommendations following acitretin therapy .

Tissue Distribution and Excretion

Studies have shown that concentrations of both acitretin and its metabolites, including glucuronides, are lower in blister fluid compared to plasma, suggesting differential tissue distribution . Retinoyl glucuronides are primarily excreted through bile, with excretion typically complete within 12 hours after administration, representing approximately 12% of bile radioactivity (10% of the administered dose) .

The following table summarizes key pharmacokinetic parameters:

ParameterAcitretin13-cis-metabolite13-cis Acitretin O-beta-D-Glucuronide
Maximum plasma concentration (Tmax)0.9-4.6 hoursNot specifiedRapidly excreted
Absorption half-life0.2-1.7 hoursNot applicableNot specified
Distribution half-life1.2-3.5 hoursNot specifiedNot specified
Terminal elimination half-life16.5-111.1 hours (mean: 47.1)36.5-249.4 hours (mean: 119.4)Complete by 12 hours
Primary route of excretionBile, urineBile, urineBile (12% of bile radioactivity)

Mechanism of Action

Receptor Interactions

The mechanism of action of 13-cis Acitretin O-beta-D-Glucuronide primarily involves its conversion back to 13-cis-acitretin in target tissues. The parent compound interacts with retinoid receptors in the skin, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors function as transcription factors that regulate gene expression related to cellular differentiation and proliferation.

Gene Regulation

Upon binding to retinoid receptors, acitretin and its metabolites induce conformational changes that facilitate the recruitment of co-activators and co-repressors, modulating the transcription of target genes. This results in altered expression profiles of genes involved in cellular differentiation, proliferation, and inflammatory responses, which underlies the therapeutic effects in conditions like psoriasis.

Biological Activity and Therapeutic Applications

Dermatological Applications

The primary therapeutic application of acitretin and, by extension, its metabolites like 13-cis Acitretin O-beta-D-Glucuronide, is in the treatment of severe psoriasis . The biological activities that contribute to its efficacy include:

  • Normalization of keratinocyte differentiation

  • Reduction in epidermal hyperproliferation

  • Modulation of inflammatory pathways

  • Reduction in sebum production in sebocytes

  • Induction of apoptosis in keratinocytes

Research Findings

Clinical Studies

Clinical studies have demonstrated the efficacy of acitretin in treating severe psoriasis, with metabolites including 13-cis Acitretin O-beta-D-Glucuronide playing important roles in its pharmacokinetic profile . A study involving 12 patients with severe psoriasis treated with 30 mg acitretin daily for six months showed significant clinical improvement, though with notable inter-individual variability in pharmacokinetic parameters .

Metabolic Studies

Research on the metabolism of acitretin has shown that the formation of glucuronide conjugates represents a significant metabolic pathway. Studies have demonstrated that HPR, retinoic acid, 13-cis-retinoic acid, and acitretin significantly reduced the in vitro hydrolysis of glucuronide conjugates, suggesting complex regulatory mechanisms in retinoid metabolism .

Analytical Techniques

The characterization of 13-cis Acitretin O-beta-D-Glucuronide typically involves various analytical techniques:

  • High-performance liquid chromatography (HPLC) for separation and quantification

  • Mass spectrometry for structural confirmation

  • Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis

  • UV-visible spectroscopy, exploiting the characteristic absorption pattern of retinoid compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator